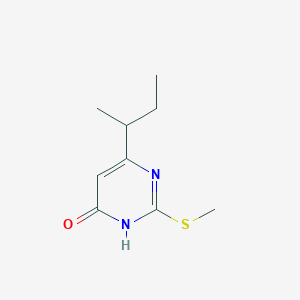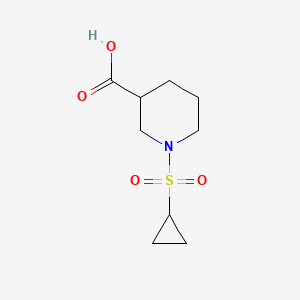
6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one
Übersicht
Beschreibung
6-(sec-Butyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines, which are five-membered aromatic ring structures containing two nitrogen atoms. It is a chemical compound that can be synthesized in the laboratory and is used in a variety of scientific research applications. This compound has been studied extensively for its unique biochemical and physiological effects, as well as its potential to be used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
- The compound and its derivatives are pivotal in synthesizing heterocyclic compounds, offering a foundation for developing chemotherapeutic agents and other biologically active molecules. For instance, the synthesis of pyrimido-pyrimidinedithiones and related derivatives has been explored, underscoring their potential in chemotherapeutic applications due to their biological relevance (V. Snieckus & Keller G. Guimarães, 2014).
- Innovative synthesis methods under microwave-assisted conditions have been developed for pyrimido(4,5-d)pyrimidine-2,5-dione derivatives, highlighting efficient processes for creating compounds with potential utility in various applications (M. Dabiri et al., 2007).
Biological Activities
- Some derivatives exhibit moderate antifungal activity, suggesting their potential in developing new antimicrobial agents (Qingyun Ren et al., 2014).
- The use of these compounds in synthesizing novel pyrimidines with antimicrobial activity has been documented, further illustrating the chemical versatility and potential for creating effective antimicrobial agents (A. Abdel-rahman et al., 2002).
Material Science and Other Applications
- Derivatives of this compound have been investigated for their corrosion inhibition properties, showing effectiveness in protecting mild steel in highly acidic solutions. This application underscores the compound's utility in industrial processes and materials science (B. Hou et al., 2019).
- The compound has also found applications in surface coating and printing ink paste as antimicrobial additives, demonstrating its versatility beyond pharmaceuticals into materials engineering and protective coatings (H. A. El‐Wahab et al., 2015).
Eigenschaften
IUPAC Name |
4-butan-2-yl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-4-6(2)7-5-8(12)11-9(10-7)13-3/h5-6H,4H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQGSLITVZTLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)NC(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)
![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)

![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)
